molecular formula C22H21N5O3 B2943338 9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-26-1

9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2943338
CAS No.: 869069-26-1
M. Wt: 403.442
InChI Key: ISSILMHOWPRROK-UHFFFAOYSA-N
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Description

9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is a heteroaryl compound functioning as a potent, selective protein kinase inhibitor, making it a valuable pharmacological tool for studying signaling pathways in oncological, inflammatory, and metabolic research . This purine-6-carboxamide derivative is described in patent literature as exhibiting inhibitory activity against key protein kinases, including TOR (Target of Rapamycin) and Syk (Spleen Tyrosine Kinase) kinases, which are central regulators in disease pathogenesis . By targeting these specific phosphotransferase enzymes, the compound modulates critical intracellular signaling cascades that control cell proliferation, survival, and immune responses, providing researchers with a means to investigate these processes in disease models . The structural core of this molecule shares characteristics with other bioactive purine derivatives documented in scientific literature, which often demonstrate potent interactions with enzymatic targets through hydrogen bonding and hydrophobic interactions . This compound is supplied exclusively for research applications in areas including cancer biology, immunology, and metabolic disease investigation, where understanding kinase-driven pathways is essential for developing novel therapeutic strategies . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the relevant patent literature (RU2474582C2) for comprehensive details on its synthesis, pharmacological profiling, and specific inhibitory data .

Properties

IUPAC Name

9-(2-methoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-12(2)13-8-10-14(11-9-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-6-4-5-7-16(15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSILMHOWPRROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The purine scaffold allows substitutions at positions 2, 6, and 9. In this compound, the 2-position is occupied by a 4-isopropylphenyl group, while the 6-position contains a carboxamide. Reactivity at the 8-oxo group and 9-(2-methoxyphenyl) substituent has been studied in related purine derivatives .

Reaction Type Conditions Product Reference
Alkylation at N-7/N-9Base (NaH), alkyl halides in DMF7- or 9-alkylated derivatives (e.g., with propargyl or benzyl groups)
Arylation via Suzuki couplingPd catalysts, aryl boronic acidsSubstituted aryl groups at reactive positions

Hydrolysis of the Carboxamide Group

The 6-carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Conditions Reagents Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 12–24 hrs6-Carboxylic acid derivative60–75%
Basic hydrolysisNaOH (2M), 80°C, 8 hrs6-Carboxylate salt70–85%

Electrophilic Aromatic Substitution

The 2-methoxyphenyl and 4-isopropylphenyl groups undergo electrophilic substitution. For example, nitration or halogenation occurs preferentially at activated positions .

Reaction Reagents Position Modified Reference
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy group (2-methoxyphenyl)
BrominationBr₂ in CHCl₃, Fe catalystOrtho to isopropyl group (4-isopropylphenyl)

Reduction of the 8-Oxo Group

The 8-oxo group can be reduced to a hydroxyl or methylene group, altering the compound’s hydrogen-bonding capacity .

Reduction Method Reagents Product Reference
Catalytic hydrogenationH₂, Pd/C, ethanol8-Hydroxy derivative
Sodium borohydrideNaBH₄, THF, 0°C8,9-Dihydro purine

Functionalization of the Methoxy Group

The 2-methoxyphenyl group can undergo demethylation or O-alkylation under controlled conditions .

Reaction Conditions Product Reference
DemethylationBBr₃, CH₂Cl₂, −78°C2-Hydroxyphenyl derivative
O-AlkylationAlkyl halides, K₂CO₃, DMF2-Alkoxyphenyl analogs

Amide Bond Reactivity

The carboxamide at position 6 participates in condensation or coupling reactions, enabling further derivatization .

Reaction Reagents Product Reference
Condensation with aminesEDC/HOBt, DMF6-Substituted ureas or thioureas
Grignard additionRMgX, THF, −20°C6-Ketone or alcohol derivatives

Key Mechanistic Insights:

  • Steric Effects : The 4-isopropylphenyl group imposes steric hindrance, directing electrophilic substitution to the less hindered 2-methoxyphenyl ring .

  • Acid Sensitivity : The purine core degrades under strong acidic conditions (pH < 2), necessitating pH-controlled reactions .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions .

Scientific Research Applications

9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, molecular properties, and synthesis insights:

Table 1: Structural and Physicochemical Comparison of Purine-6-Carboxamide Derivatives

Compound Name (Substituents) Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Target Compound 4-(Propan-2-yl)phenyl 2-Methoxyphenyl C₂₂H₂₁N₅O₃ 403.44* Not provided Bulkier isopropyl group may enhance lipophilicity.
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl) 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 900010-96-0 Fluorine substituent increases electronegativity; commercially available.
8,9-Dihydro-2-methyl-9-(4-methylphenyl) Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 64440-99-9 Smaller substituents (methyl) reduce steric hindrance; discontinued stock.
2-(3-Bromophenyl)-9-(4-methoxyphenyl) 3-Bromophenyl 4-Methoxyphenyl C₁₉H₁₄BrN₅O₃ 440.20 888426-17-3 Bromine adds molecular weight; no reported physical properties.
2-(4-Bromophenyl)-9-(4-methoxyphenyl) 4-Bromophenyl 4-Methoxyphenyl C₁₉H₁₄BrN₅O₃ 440.20 888426-04-8 Bromine position (para vs. meta) may influence electronic effects.
2-(2,4-Dimethoxyphenyl)-9-(3-methoxyphenyl) 2,4-Dimethoxyphenyl 3-Methoxyphenyl C₂₁H₁₉N₅O₅ 421.40 899742-06-4 Multiple methoxy groups enhance polarity; Smiles notation provided.
2-(4-Ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl) 4-Ethoxy-3-methoxyphenyl 2-Ethoxyphenyl C₂₃H₂₃N₅O₅ 449.50 899742-40-6 Ethoxy groups increase hydrophobicity.

*Molecular weight calculated based on formula.

Key Observations:

Substituent Effects on Molecular Properties: Electron-Withdrawing Groups: The 4-fluorophenyl analog (393.37 g/mol) demonstrates how halogens modulate electronic properties without significantly increasing molecular weight. Polarity: Methoxy and ethoxy groups (e.g., in and ) enhance polarity, which could influence solubility and pharmacokinetics.

Commercial Availability :

  • Several analogs, such as the 4-fluorophenyl derivative, are commercially available , whereas others (e.g., 2-methyl-4-methylphenyl) are discontinued, possibly due to stability or synthesis challenges .

Biological Activity

The compound 9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound features a complex structure characterized by a purine core with substituents that enhance its biological interactions. The molecular formula is C21H24N4O3C_{21}H_{24}N_4O_3, and its structure can be summarized as follows:

  • Core Structure : Purine derivative
  • Substituents : Methoxyphenyl and isopropylphenyl groups
PropertyValue
Molecular Weight376.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

Case Study: Cytotoxicity Assay

In a study conducted by Zhang et al. (2023), the compound was tested against several cancer cell lines using an MTT assay. The results showed the following IC50 values:

  • MCF-7 : 12.5 µM
  • A549 : 15.0 µM
  • HepG2 : 20.0 µM

These values indicate a promising potential for further development as an anticancer agent.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

A study by Lee et al. (2024) demonstrated that treatment with the compound reduced inflammation in a lipopolysaccharide (LPS)-induced model of inflammation in macrophages, with significant reductions in cytokine levels observed.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and inflammation, particularly the NF-kB pathway. This inhibition leads to reduced expression of genes involved in inflammatory responses and cancer cell survival.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with related purine derivatives is useful.

Table 2: Comparative Biological Activity

Compound NameIC50 (µM)Activity Type
9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide12.5 (MCF-7)Anticancer
9-(3-methoxyphenyl)-8-oxo-purine derivative15.0 (A549)Anticancer
Other purine derivativesVariesAnticancer/Anti-inflammatory

Q & A

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Reassess force field parameters in docking simulations (e.g., solvent dielectric constant). Validate binding poses with alanine scanning mutagenesis or SPR (surface plasmon resonance) to measure binding kinetics. If discrepancies persist, consider allosteric binding modes or protein conformational changes .

Q. What statistical methods are appropriate for analyzing high-throughput screening (HTS) data involving this compound?

  • Methodological Answer : Apply Z-factor analysis to assess assay robustness and false discovery rate (FDR) correction for multi-well plate data. Use principal component analysis (PCA) to cluster bioactive analogs and identify critical substituents driving activity .

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